![molecular formula C18H16ClN3O3 B2857361 N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896382-11-9](/img/structure/B2857361.png)
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as CEQ, is a synthetic compound that has shown promising results in various scientific research applications.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to N-(2-chlorophenethyl)-2-(2,4-dioxo-quinazolin-3-yl)acetamide have been studied for their potential as antimicrobial agents. They have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The mode of action may involve blocking the biosynthesis of certain bacterial lipids or other mechanisms .
Anticancer Activity
Derivatives of this compound have been evaluated for their anticancer properties, particularly against breast cancer cell lines like MCF7. The compounds have demonstrated the ability to inhibit the proliferation of cancerous cells, making them potential candidates for anticancer drug development .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds with the quinazolinone moiety have been used in molecular docking to predict their binding affinity and mode of action within the binding pocket of selected proteins, aiding in rational drug design .
Antioxidant Potential
The antioxidant properties of compounds containing the quinazolinone nucleus have been explored. These compounds have shown good scavenging potential, which is valuable in combating oxidative stress-related diseases .
Pharmacological Profiling
The pharmacological activities of quinazolinone derivatives are diverse. They have been studied for various therapeutic potentials, including antibacterial, antifungal, antitubercular, and antitumor activities. This broad spectrum of activity makes them significant in the development of new therapeutic agents .
Drug Resistance Combat
With the rise of antimicrobial and anticancer drug resistance, there is a need for new molecules with novel modes of action. Quinazolinone derivatives, including our compound of interest, are being researched as prospective agents to overcome drug resistance in pathogens and cancerous cells .
Synthetic Routes Exploration
The synthesis of quinazolinone derivatives is an area of active research. Understanding the synthetic pathways and physicochemical properties of these compounds can lead to the discovery of more potent and selective agents for various diseases .
Lead Compound Identification
Through biological evaluations and molecular modelling, certain quinazolinone derivatives have been identified as lead compounds. These leads can be further optimized through medicinal chemistry efforts to develop new drugs .
Mechanism of Action
Target of Action
The primary targets of N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide are GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets by binding to the GABA receptors and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a variety of functions, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle
Pharmacokinetics
The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body to reach these targets . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .
properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)9-10-20-16(23)11-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNBDQVRZZQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

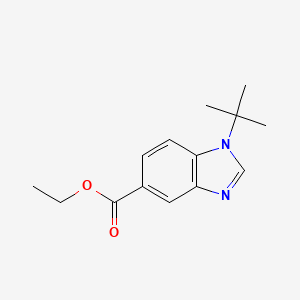
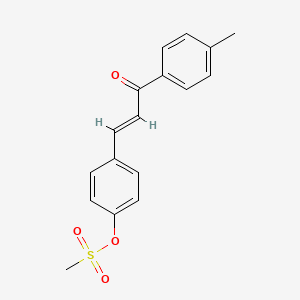
![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)
![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)
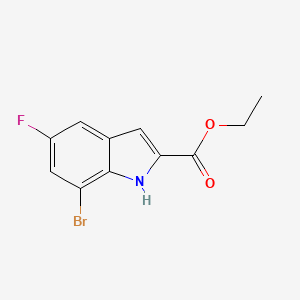
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)
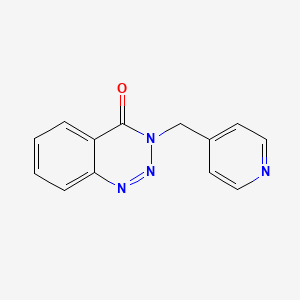
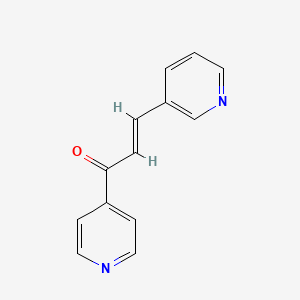

![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)